molecular formula C15H19NO2 B12950699 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one

7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one

Cat. No.: B12950699
M. Wt: 245.32 g/mol
InChI Key: MIKHUYMSXRRKTN-UHFFFAOYSA-N
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Description

Contextualization of Azaspirocyclic Ring Systems in Contemporary Organic Synthesis

In the realm of contemporary organic synthesis and medicinal chemistry, there has been a significant pivot from two-dimensional, planar molecules to three-dimensional, sp³-rich scaffolds. tandfonline.combldpharm.com Azaspirocyclic ring systems, which feature two rings connected by a single nitrogen-containing spiroatom, are at the forefront of this trend. nih.govresearchgate.net These structures are of increasing interest because their inherent rigidity and well-defined three-dimensional geometry can lead to improved pharmacological properties. tandfonline.comresearchgate.net

The shift towards molecules with a higher fraction of sp³-hybridized carbons generally correlates with enhanced physicochemical characteristics, such as increased aqueous solubility, better metabolic stability, and decreased lipophilicity, when compared to their flat, aromatic counterparts. tandfonline.combldpharm.com Azaspirocycles, for instance, have demonstrated superiority over traditional six-membered rings like piperazines and piperidines by offering improved metabolic stability and basicity. tandfonline.com This has established them as valuable bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.netuniv.kiev.ua Their unique topology allows for precise spatial orientation of functional groups, which can optimize interactions with biological targets and enhance efficacy and selectivity. tandfonline.comresearchgate.net

Structural Analysis and Synthetic Intricacies of the Spiro[3.5]nonane Core

The spiro[3.5]nonane core is characterized by a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom, known as the spirocenter. nih.govchemspider.com This arrangement results in a rigid structure with a distinct three-dimensional shape, where the two rings are held in perpendicular planes. mdpi.com This conformational restriction is a key feature, as it reduces the entropic penalty upon binding to a biological target and allows for the precise projection of substituents into space. tandfonline.com

The synthesis of the spiro[3.5]nonane framework, however, presents several challenges. The construction of the spirocenter, particularly in an asymmetric fashion, requires sophisticated synthetic strategies. Furthermore, the introduction and manipulation of functional groups on either of the carbocyclic rings must be carefully planned to control regioselectivity and stereoselectivity. The inherent strain in the four-membered ring can also influence the reactivity of the entire scaffold. researchgate.net

Rationale for Focused Academic Inquiry into 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one as a Modular Synthetic Intermediate

The compound this compound has emerged as a subject of focused academic and industrial inquiry due to its utility as a highly functionalized and modular synthetic intermediate. google.com Its structure incorporates several key features that make it a powerful tool for the construction of complex molecules.

The 1-azaspiro[3.5]nonan-2-one portion of the molecule contains a β-lactam (an aziridinone (B14675917) derivative) fused to a cyclohexane ring. organic-chemistry.org The β-lactam is a strained four-membered ring that serves as a reactive electrophilic site, amenable to a variety of ring-opening and modification reactions. The "7-(Benzyloxy)" group signifies a hydroxyl function on the cyclohexane ring that is protected by a benzyl (B1604629) ether. This protecting group is stable under many reaction conditions but can be readily removed, unmasking a hydroxyl group that can be used as a handle for further synthetic elaboration.

This combination of a rigid spirocyclic core, a reactive lactam, and a protected functional group makes this compound a valuable building block. It has been specifically identified as a promising intermediate in the total synthesis of complex natural products, such as the potent neurotoxin Tetrodotoxin (B1210768) (TTX) and its analogues. google.com Its modular nature allows for the systematic introduction of additional complexity and diversity, facilitating the synthesis of novel bioactive compounds. univ.kiev.ua

Overview of Advanced Synthetic Approaches and Chemical Transformations Applicable to Azaspiro[3.5]nonan-2-one Scaffolds

The synthesis of azaspiro[3.5]nonan-2-one scaffolds can be achieved through a variety of advanced synthetic methods. The formation of the core azaspirocyclic structure often relies on key cyclization strategies. These can include intramolecular cyclizations of appropriately substituted precursors, where a nitrogen-containing chain attacks a reactive site on the cyclohexane ring to form the four-membered lactam. google.com

Phosphine-catalyzed [3+2]-cycloaddition reactions have also been employed to construct related azaspiro[4.4]nonan-1-ones, highlighting the power of cycloaddition strategies in building spirocyclic systems. uow.edu.auresearchgate.net For the specific 1-azaspiro[3.5]nonan-2-one framework, a key step often involves the formation of the β-lactam ring. This can be accomplished through methods such as the cyclization of a β-amino acid precursor or related strategies.

Once the this compound scaffold is assembled, it can undergo a range of chemical transformations. The β-lactam ring can be opened by various nucleophiles, providing access to a diverse array of acyclic, functionalized products. The benzyloxy group on the cyclohexane ring can be deprotected via catalytic hydrogenation to reveal the alcohol, which can then be oxidized, esterified, or converted into other functional groups. google.com Patents have detailed the use of related 1-azaspiro[3.5]nonan-2-one derivatives in multi-step syntheses, underscoring their versatility as intermediates for building highly complex and stereochemically rich target molecules. google.com

Chemical Compound Data

Table 1: Properties of Spiro[3.5]nonane

Property Value
Molecular Formula C₉H₁₆
Molar Mass 124.22 g/mol
IUPAC Name spiro[3.5]nonane
CAS Number 185-02-4

Data sourced from PubChem CID 12651160. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Aziridinone
Benzyl ether
Piperazine
Piperidine
Spiro[3.5]nonane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

7-phenylmethoxy-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C15H19NO2/c17-14-10-15(16-14)8-6-13(7-9-15)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)

InChI Key

MIKHUYMSXRRKTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OCC3=CC=CC=C3)CC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for the Construction of 7 Benzyloxy 1 Azaspiro 3.5 Nonan 2 One and Analogues

Retrosynthetic Dissection of the Azaspiro[3.5]nonan-2-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The retrosynthetic dissection of the 1-azaspiro[3.5]nonan-2-one framework primarily involves two key bond disconnections: the amide bond of the β-lactam ring and the spirocyclic C-C bond.

A primary disconnection strategy for the β-lactam ring is the cleavage of the N1-C2 and C3-C4 bonds, which is characteristic of the Staudinger synthesis. This approach retrosynthetically yields an imine and a ketene (B1206846). For the 1-azaspiro[3.5]nonan-2-one core, this translates to a cyclohexylidene-methanimine and a suitable ketene precursor.

Another powerful retrosynthetic approach involves the disconnection of the spirocyclic junction. This can be conceptualized through a key transformation that forms the spirocenter. For instance, an intramolecular cyclization can be envisaged from a suitably functionalized cyclohexyl derivative bearing a nitrogen-containing side chain. This strategy simplifies the target to a more accessible substituted cyclohexane (B81311) precursor.

A generalized retrosynthetic analysis for the 1-azaspiro[3.5]nonan-2-one skeleton is depicted below:

Table 1: Key Retrosynthetic Disconnections for 1-Azaspiro[3.5]nonan-2-one

Disconnection Strategy Key Bonds Cleaved Precursor Fragments
Staudinger Approach N1-C2, C3-C4 Cyclohexylidene-methanimine and Ketene
Intramolecular Cyclization C4-C5 Substituted cyclohexyl precursor with an N-acyl side chain

These retrosynthetic pathways provide a conceptual framework for the design of synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions.

Foundational Strategies for Azaspirocyclic Ring Formation.rsc.orgdocumentsdelivered.comamazonaws.commdpi.com

The construction of the azaspiro[3.5]nonan-2-one ring system can be achieved through a variety of foundational strategies, which can be broadly categorized into intramolecular and intermolecular approaches. rsc.orgdocumentsdelivered.comamazonaws.commdpi.com

Intramolecular Cyclization Pathways for Spirolactam Construction.rsc.orgdocumentsdelivered.comamazonaws.commdpi.com

Intramolecular cyclization is a prevalent strategy for the synthesis of spirolactams, offering advantages in terms of regioselectivity and stereocontrol. nih.gov These reactions typically involve the formation of a key bond to close the lactam ring, originating from a pre-assembled spirocyclic precursor or forming the spirocycle and the lactam in a single cascade.

One common intramolecular approach is the cyclization of an ω-halo- or ω-hydroxy-substituted amide derived from a spirocyclic amino acid. For instance, a 1-(carboxymethyl)cyclohexan-1-amine derivative can be activated and cyclized to form the desired 1-azaspiro[3.5]nonan-2-one.

Another powerful intramolecular method is the ring-closing metathesis (RCM) of a diene precursor. This strategy has been successfully employed for the synthesis of various azaspirocycles, where a diallylamine (B93489) derivative attached to a cyclohexyl scaffold can undergo RCM to furnish the spirocyclic lactam precursor.

The intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes is another elegant method for constructing azaspirocyclic frameworks. researchgate.netnih.gov This approach allows for the stereocontrolled formation of multiple chiral centers in a single step.

Intermolecular Approaches and Fragment Coupling Tactics.rsc.orgdocumentsdelivered.comamazonaws.commdpi.com

Intermolecular strategies for the synthesis of azaspiro[3.5]nonan-2-ones involve the coupling of two or more fragments to assemble the spirocyclic lactam core. The Staudinger [2+2] cycloaddition of a ketene and an imine is a classic and widely used intermolecular approach for the synthesis of β-lactams. In the context of 1-azaspiro[3.5]nonan-2-one, this would involve the reaction of a cyclohexylidene-imine with a ketene generated in situ from an acetyl chloride derivative.

The Reformatsky reaction, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc, can also be adapted for the synthesis of spiro-β-lactams. The reaction of a cyclohexanone (B45756) with the Reformatsky reagent derived from an N-aryl-α-bromoacetamide can yield the corresponding 1-azaspiro[3.5]nonan-2-one derivative.

Multi-component reactions (MCRs) offer a highly efficient intermolecular approach to complex molecules in a single pot. The Ugi reaction, for example, can be employed to generate precursors that can subsequently be cyclized to form the desired spirolactam.

Targeted Synthetic Routes to 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one.nih.govgoogle.comgoogle.comyoutube.comyoutube.comsigmaaldrich.com

The synthesis of the specifically substituted this compound requires a targeted approach that incorporates the benzyloxy functionality at the correct position of the cyclohexane ring.

Design and Implementation of Precursor Scaffolds.rsc.orgdocumentsdelivered.comamazonaws.commdpi.com

The key to a successful synthesis of this compound lies in the design and synthesis of a suitable precursor that already contains the benzyloxy group on the cyclohexane ring. A logical starting material is 4-(benzyloxy)cyclohexanone (B28227). This ketone can be converted into the corresponding imine or can be used as a substrate for the addition of a nucleophile that will eventually become part of the β-lactam ring.

A plausible synthetic sequence could start with the conversion of 4-(benzyloxy)cyclohexanone to the corresponding cyanohydrin, followed by reduction of the nitrile to an amine. This amino alcohol can then be acylated and cyclized to form the target spirolactam.

Alternatively, the 4-(benzyloxy)cyclohexanone can be subjected to a Wittig-type reaction to introduce a carbon-carbon double bond, which can then be further functionalized to introduce the nitrogen atom and the carbonyl group of the lactam ring.

A patent for the synthesis of tetrodotoxin (B1210768) (TTX) analogues describes the synthesis of a closely related compound, rac-(4R,5R,6R,7S,8S,9S)-1-benzyloxy-7-(benzoyloxymethyl)-6-(tert-butyldimethylsilyloxy)-5-cyano-5,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonan-2-one, which highlights a synthetic strategy that could be adapted. google.com

Stereoselective and Enantioselective Methodologies for Spiro[3.5]nonane Formation.google.comyoutube.comsigmaaldrich.com

The presence of a stereocenter at the spirocyclic carbon (C5) and potentially at other positions on the cyclohexane and β-lactam rings necessitates the use of stereoselective and enantioselective synthetic methods.

The Staudinger cycloaddition can be rendered stereoselective by using a chiral auxiliary on the ketene or the imine. This approach has been successfully used in the synthesis of various chiral β-lactams. For the synthesis of an enantiomerically enriched 1-azaspiro[3.5]nonan-2-one, a chiral auxiliary can be attached to the nitrogen of the imine derived from 4-(benzyloxy)cyclohexanone.

Metal-catalyzed asymmetric reactions provide another powerful tool for the enantioselective synthesis of spiro-β-lactams. For example, a rhodium-catalyzed [2+2] cycloaddition of a vinyl ether with an isocyanate can provide access to chiral β-lactams.

The use of chiral organocatalysts has also emerged as a promising strategy for the enantioselective synthesis of spirocyclic compounds. For instance, a chiral phosphoric acid catalyst could be employed to catalyze the enantioselective addition of a nucleophile to an imine derived from 4-(benzyloxy)cyclohexanone, setting the stereochemistry of the spirocenter.

Table 2: Comparison of Synthetic Strategies for Azaspiro[3.5]nonan-2-one

Strategy Key Reaction Advantages Disadvantages
Intramolecular Cyclization Ring-closing metathesis High efficiency, good for complex systems Requires diene precursor
Intermolecular [2+2] Cycloaddition Staudinger reaction Convergent, wide substrate scope Can have stereochemical control issues

Chemoselective Functional Group Interconversions and Protecting Group Strategies

The synthesis of complex molecules like this compound necessitates the strategic manipulation of various functional groups. This is achieved through chemoselective reactions and the judicious use of protecting groups, which temporarily mask a reactive site to prevent it from undergoing unwanted transformations. jocpr.com

Protecting Group Strategies:

In the context of synthesizing this compound and related structures, protecting groups are indispensable. jocpr.com The choice of a protecting group is governed by its stability under a range of reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. jocpr.comwiley-vch.de

Hydroxyl Group Protection: The 7-hydroxyl group of the nonane (B91170) ring is commonly protected as a benzyl (B1604629) ether (OBn). Benzyl ethers are widely used due to their robustness against a variety of non-reductive conditions, including acidic and basic environments. wiley-vch.de They are typically installed using benzyl bromide (BnBr) or benzyl trichloroacetimidate (B1259523) in the presence of a base. The removal is most often accomplished via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which selectively cleaves the benzyl group to regenerate the hydroxyl function. wiley-vch.de

Amine/Amide Protection: The nitrogen atom of the β-lactam ring in the azaspiro[3.5]nonane core is itself a functional group that can be protected. In many synthetic sequences, particularly those involving peptide chemistry or when the nitrogen's reactivity needs to be modulated, groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed. creative-peptides.com These can be removed under specific conditions—acidic for Boc, and hydrogenolysis for Cbz—that can be orthogonal to the deprotection of other groups. creative-peptides.com

Orthogonal Protection: A key strategy involves using "orthogonal" protecting groups, which can be removed under distinct conditions. For instance, a silyl (B83357) ether like tert-Butyldimethylsilyl (TBDMS) on one hydroxyl group can be cleaved with a fluoride (B91410) source (e.g., TBAF), while a benzyl ether on another hydroxyl group remains intact. utsouthwestern.edu This allows for the sequential and selective unmasking and reaction of different functional groups within the same molecule, a critical requirement in multi-step syntheses. wiley-vch.de A patent for intermediates to Tetrodotoxin describes a molecule with multiple, distinct protecting groups, including a benzyl ether, a tert-butyldimethylsilyloxy group, and a tetraisopropyldisiloxane-1,3-diyl group, illustrating a complex orthogonal strategy. google.com

Chemoselective Functional Group Interconversions (FGIs):

Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk Chemoselectivity is crucial when a molecule contains multiple, different functional groups that could potentially react with a given reagent.

Reduction: The selective reduction of one functional group in the presence of others is a common challenge. For example, reducing an ester or a carboxylic acid to an alcohol using a powerful reagent like lithium aluminum hydride (LAH) would also reduce ketones or aldehydes present in the molecule. imperial.ac.uk A milder reagent, such as sodium borohydride, will selectively reduce aldehydes and ketones but typically not esters. imperial.ac.uk In the synthesis of azaspirocycles, the reduction of a nitrile to a primary amine or an azide (B81097) to an amine are important transformations that require reagents compatible with other functionalities, such as the β-lactam ring. vanderbilt.edu

Oxidation: The oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid requires specific reagents like Dess-Martin periodinane (DMP) or a Swern oxidation. univ.kiev.uaresearchgate.net Conversely, strong oxidizing agents like potassium permanganate (B83412) would cleave other sensitive groups. The choice of oxidant is therefore critical for achieving the desired molecular architecture.

Ring Expansions: The construction of the azaspirocyclic core can involve semipinacol ring expansion reactions. nih.gov In one study, 2-(1-hydroxycyclobutyl)enamides were converted into functionalized 1-azaspirocyclopentanones. The reaction could be promoted by either a Brønsted acid or N-bromosuccinimide (NBS), with the NBS-promoted reactions often resulting in higher yields and different stereochemical outcomes, demonstrating chemoselective control. nih.gov

Optimization of Reaction Conditions and Process Efficiency in Azaspirocyclic Synthesis

Optimizing reaction conditions is paramount for maximizing product yield, minimizing reaction times, reducing byproducts, and ensuring scalability and cost-effectiveness. researchgate.net This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentration.

Key Parameters for Optimization:

Solvent: The choice of solvent can dramatically influence reaction rates and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate Sₙ2 reactions, while non-polar solvents like toluene (B28343) or hexane (B92381) might be preferred for other transformations.

Temperature: Reaction temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. Some reactions require cryogenic conditions to enhance selectivity.

Catalyst: Catalysts are frequently used to accelerate reactions and control stereochemistry. In the synthesis of azaspirocyclic compounds, both acid and base catalysis are common. researchgate.net For example, the acid-mediated cyclization of Ugi-adducts is a key step in forming some azaspiro scaffolds. researchgate.net The choice and loading of the catalyst are critical optimization points.

Reagent Stoichiometry: The molar ratio of reactants can determine the outcome of a reaction. Using an excess of one reagent might be necessary to drive a reaction to completion, but it can also complicate purification. rsc.org

A systematic approach, such as the use of factorial design experiments, allows for the simultaneous evaluation of multiple factors. rsc.org This methodology can efficiently identify the optimal conditions for a given transformation, leading to significant improvements in process efficiency and yield. rsc.org For example, in the synthesis of azaspiro tricyclic scaffolds via post-Ugi modifications, it was found that using sulfuric acid and heating to 60 °C after the initial reaction at room temperature was crucial for the cyclization step. researchgate.net

Comparative Analysis of Synthetic Strategies for this compound and Related Structures

Several synthetic strategies can be envisioned for the construction of the 1-azaspiro[3.5]nonan-2-one core structure. Each approach possesses distinct advantages and disadvantages in terms of efficiency, stereocontrol, and accessibility of starting materials.

Common Synthetic Approaches:

Ring Expansion Reactions: This strategy involves the expansion of a smaller ring to form the desired carbocyclic portion of the spirocycle. As previously mentioned, a semipinacol ring expansion of 2-(1-hydroxycyclobutyl)enamides can yield azaspirocyclic ketones. nih.gov This method can offer good yields and diastereoselectivity, particularly when promoted by electrophilic bromine sources like NBS. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Ugi reaction combine three or more starting materials in a single step to rapidly build molecular complexity. researchgate.net The resulting product can then undergo a subsequent cyclization reaction (a post-MCR modification) to furnish the azaspirocyclic scaffold. researchgate.net MCRs are highly efficient in terms of pot, atom, and step economy (PASE), which are important principles of green chemistry. researchgate.net

[2+2] Cycloadditions: The β-lactam ring of the 1-azaspiro[3.5]nonan-2-one core can be formed via a [2+2] cycloaddition, for instance, between a ketene and an imine (the Staudinger synthesis). This is a classic and powerful method for creating four-membered lactam rings.

Annulation Strategies: This involves building one ring onto another existing ring. For example, one could start with a pre-formed cyclohexane derivative and then construct the β-lactam ring onto it, or vice-versa. One study detailed three different routes to a 2-azaspiro[3.4]octane, involving either the annulation of the cyclopentane (B165970) ring or the annulation of the four-membered ring, highlighting the different strategic possibilities. rsc.org

A comparative analysis of these strategies is presented in the table below.

Synthetic StrategyDescriptionAdvantagesDisadvantagesRelevant Citations
Ring ExpansionExpansion of a cyclobutanol (B46151) precursor to form the cyclohexanone part of the spirocycle.Can provide high yields and diastereoselectivity. Access to functionalized products.Requires synthesis of specific cyclobutanol precursors. Stereochemical outcome can be dependent on the promoter. nih.gov
Multicomponent Reactions (e.g., Ugi) + CyclizationMultiple starting materials are combined in one pot, followed by an intramolecular reaction to form the spirocycle.High step and atom economy. Rapid generation of molecular complexity. Good for creating libraries of analogues.Substrate scope can be limited. Optimization of the multi-step, one-pot process can be complex. researchgate.net
[2+2] CycloadditionFormation of the β-lactam ring via cycloaddition of a ketene and an imine derived from a cyclohexanone.Well-established and reliable method for β-lactam formation.Requires generation of unstable ketene intermediates. Control of stereochemistry can be challenging.Generic strategy
Sequential AnnulationStepwise construction of one ring onto a pre-existing ring system.Allows for controlled, step-by-step construction. May offer better control over stereocenters.Often involves more synthetic steps (lower step economy). Overall yield can be lower. rsc.org

The optimal strategy for synthesizing this compound depends on the specific goals of the synthesis, such as the desired scale, required stereochemical purity, and the availability of starting materials. For complex targets like tetrodotoxin, a lengthy but highly controlled sequential annulation approach is often necessary to install the required functionality and stereochemistry with precision. google.com

Chemical Reactivity and Derivatization Pathways of 7 Benzyloxy 1 Azaspiro 3.5 Nonan 2 One

Transformations Involving the Azaspiro-Lactam Moiety

The 1-azaspiro[3.5]nonan-2-one core contains a β-lactam (azetidin-2-one) ring fused to a cyclohexane (B81311) ring at the C4 position. This moiety is a key site for chemical modification, primarily due to the inherent strain of the four-membered ring and the reactivity of the lactam's carbonyl group and nitrogen atom. researchgate.net These derivatives are recognized as valuable intermediates in the synthesis of complex molecules like tetrodotoxin (B1210768) and its analogues. google.com

Ring-Opening and Nucleophilic Addition Reactions

The β-lactam ring in 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one is susceptible to nucleophilic attack. This reactivity is characteristic of strained cyclic systems, which undergo ring-opening to relieve strain. thieme-connect.deutdallas.edu The primary site of attack is the electrophilic carbonyl carbon of the lactam.

Under basic or acidic conditions, various nucleophiles can initiate the cleavage of the amide bond. For instance, hydrolysis with aqueous acid or base would lead to the opening of the β-lactam ring to yield a substituted amino acid, specifically 4-amino-4-(4-(benzyloxy)cyclohexyl)butanoic acid. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N bond of the lactam, thus opening the ring.

The general susceptibility of strained rings like epoxides and aziridines to nucleophilic ring-opening provides a model for understanding the reactivity of the β-lactam in this spiro compound. thieme-connect.de The reaction can be highly regioselective, with the nucleophile attacking the carbonyl carbon.

Modifications at the Lactam Nitrogen

The nitrogen atom of the β-lactam is a secondary amide and is generally less nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can still undergo reactions such as alkylation or acylation, typically after deprotonation with a strong base.

For example, treatment with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) would generate the corresponding amide anion. This highly nucleophilic species can then react with various electrophiles. Alkylation with an alkyl halide (e.g., methyl iodide) would yield the N-alkylated derivative, while acylation with an acyl chloride would produce an N-acylated product. Such modifications are crucial for building more complex molecular architectures based on the azaspiro[3.5]nonane scaffold. Related azaspiro compounds are often seen with protecting groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, indicating that modifications at this position are synthetically accessible. bldpharm.comsigmaaldrich.com

Reactions of the Benzyloxy Protecting Group and its Strategic Removal

The benzyloxy (Bn) group serves as a robust protecting group for the hydroxyl function at the C-7 position of the cyclohexane ring. The choice of this group is strategic, as it is stable under a wide range of reaction conditions but can be removed selectively when required. organic-chemistry.org

Catalytic Hydrogenation and Other Deprotection Protocols

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction is clean and high-yielding, producing the deprotected alcohol (7-hydroxy-1-azaspiro[3.5]nonan-2-one) and toluene (B28343) as the only byproduct. organic-chemistry.orgorgsyn.org

Alternative deprotection methods are available for substrates that may be sensitive to hydrogenation conditions (e.g., those containing other reducible functional groups). These protocols offer a range of options for selective deprotection. organic-chemistry.orgresearchgate.net

Deprotection ProtocolReagents and ConditionsSubstrate CompatibilityReference
Catalytic Hydrogenation H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetateNot compatible with other reducible groups like alkenes, alkynes, or some nitro groups. organic-chemistry.orgorgsyn.org
Dissolving Metal Reduction Lithium (Li) and a catalytic amount of naphthalene (B1677914) in THF at low temperatureOffers chemoselectivity under mild conditions. organic-chemistry.orgresearchgate.net
Acidic Cleavage Strong Lewis acids like Boron trichloride (B1173362) (BCl₃) with a cation scavengerLimited to substrates that are stable to strong acid conditions. researchgate.net
Oxidative Cleavage Ozone (O₃) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Useful for p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers exist. organic-chemistry.org organic-chemistry.org

These varied methods allow for the strategic removal of the benzyloxy group at the desired stage of a synthetic sequence, revealing the hydroxyl group for further functionalization.

Functionalization at the Benzylic Position

While less common than deprotection, reactions can occur at the benzylic methylene (B1212753) (-CH₂-) position of the benzyloxy group. This position is activated by the adjacent phenyl ring and ether oxygen. Oxidative cleavage reactions, for instance, proceed via intermediates formed at the benzylic position. organic-chemistry.org Radical bromination could potentially introduce a bromine atom at this site, which could then be substituted by other nucleophiles, although this pathway is less synthetically utilized compared to deprotection-functionalization strategies. The benzyloxy radical itself is a species studied in theoretical chemistry, indicating the relevance of reactions involving this position. chemrxiv.org

Reactivity and Derivatization within the Spiro[3.5]nonane Carbocyclic Component

The cyclohexane ring of the spiro[3.5]nonane system is largely unreactive, typical of a saturated carbocycle. The primary site of reactivity on this ring is the C-7 carbon, which bears the benzyloxy group.

Following the deprotection of the benzyl ether to the corresponding alcohol (7-hydroxy-1-azaspiro[3.5]nonan-2-one), this hydroxyl group becomes a handle for a wide array of further transformations. Standard oxidation reactions, for example using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would convert the secondary alcohol into the corresponding ketone, 7-oxo-1-azaspiro[3.5]nonan-2-one.

The introduction of this ketone opens up extensive possibilities for derivatization based on enolate chemistry. Treatment of the ketone with a base can generate an enolate, which can then react with various electrophiles. For example, alkylation of the enolate would introduce substituents at the C-6 or C-8 positions, adjacent to the carbonyl group. This strategy allows for the construction of more complex and substituted spirocyclic systems, which is a key approach in modern drug design for creating novel 3D-shaped molecules. univ.kiev.ua The use of related 1-azaspiro[3.5]nonan-2-one derivatives as intermediates in the synthesis of complex natural products highlights the importance of being able to functionalize this carbocyclic component. google.com

Electrophilic and Nucleophilic Substitutions

The reactivity of this compound towards substitution reactions is influenced by the various functional groups present in its structure. The molecule possesses several sites susceptible to either electrophilic or nucleophilic attack.

Nucleophilic Substitution:

Nucleophilic attack is a prominent reaction pathway for this class of compounds. The primary sites for nucleophilic substitution are the carbonyl carbon of the β-lactam and the carbon atom attached to the benzyloxy group.

β-Lactam Ring Opening: The four-membered lactam ring is highly strained and susceptible to nucleophilic attack. Strong nucleophiles can lead to the opening of this ring, a common reaction for β-lactams.

Substitution at the 7-position: The benzyloxy group at the C-7 position can be a target for substitution reactions. Depending on the reaction conditions, this group could be cleaved and replaced by other functionalities.

In nucleophilic substitution reactions, an electron-rich species (the nucleophile) attacks a region of electron deficiency (an electrophilic site) in the substrate molecule, leading to the displacement of a leaving group. quora.commasterorganicchemistry.com The presence of electron-withdrawing groups can activate a ring system towards nucleophilic substitution. libretexts.org

Electrophilic Substitution:

Electrophilic substitution reactions typically involve the attack of an electron-deficient species (an electrophile) on an electron-rich site. masterorganicchemistry.com For this compound, the potential sites for electrophilic attack are the nitrogen atom of the lactam and the oxygen of the benzyloxy group.

N-Acylation/Alkylation: The nitrogen atom of the lactam can act as a nucleophile and react with various electrophiles, leading to N-acylated or N-alkylated products.

Reaction at the Benzyloxy Group: The oxygen atom of the benzyloxy group is also a potential site for electrophilic attack, although this is generally less favorable under most conditions.

Due to the dense functionalization of related 1-azaspiro[3.5]nonan-2-one derivatives, side reactions such as eliminations can occur, particularly when there are acidic protons in positions beta to heteroatoms or potential leaving groups. google.com

A summary of potential substitution reactions is presented in the table below:

Reaction TypeAttacking SpeciesSite of Attack on this compoundPotential Product Type
NucleophilicNucleophile (e.g., OH⁻, RO⁻)Carbonyl carbon of β-lactamRing-opened product
NucleophilicNucleophileCarbon at position 77-substituted-1-azaspiro[3.5]nonan-2-one
ElectrophilicElectrophile (e.g., Acyl chloride)Nitrogen of β-lactamN-acylated-1-azaspiro[3.5]nonan-2-one

Ring Expansion and Contraction Reactions of the Spiro System

Spirocyclic systems can undergo ring expansion and contraction reactions, often driven by the desire to relieve ring strain or to form more stable carbocation intermediates. wikipedia.orgetsu.edu These reactions are fundamental in synthetic organic chemistry for creating complex molecular architectures. etsu.edu

Ring Contraction:

Ring contractions of the six-membered ring in this compound could potentially occur through several established mechanisms, such as the Favorskii rearrangement if an α-halo ketone derivative is formed, or through cationic rearrangements. wikipedia.org

Favorskii Rearrangement: This involves the treatment of a cyclic α-halo ketone with a base, leading to a cyclopropanone (B1606653) intermediate that subsequently opens to yield a ring-contracted carboxylic acid derivative.

Cationic Rearrangements: The formation of a carbocation within the cyclohexane ring, for instance through the loss of a leaving group, could trigger a 1,2-alkyl shift, resulting in the contraction of the six-membered ring to a more stable five-membered ring. wikipedia.org This process is often facilitated by an electron-donating group that aids in the migration. wikipedia.org

Ring Expansion:

Ring expansion reactions could transform the cyclohexane ring into a seven-membered ring. Common methods for ring expansion include the Tiffeneau–Demjanov rearrangement. wikipedia.org

Tiffeneau–Demjanov Rearrangement: This reaction involves the diazotization of a β-amino alcohol, which then rearranges to a ring-expanded ketone.

The table below summarizes some general types of ring rearrangement reactions that could be applicable to derivatives of the azaspiro[3.5]nonane system.

Rearrangement TypeKey IntermediateDriving ForcePotential Outcome for Cyclohexane Ring
Favorskii RearrangementCyclopropanoneStrain releaseContraction to cyclopentane (B165970) derivative
Cationic RearrangementCarbocationFormation of a more stable carbocationContraction to cyclopentane derivative
Tiffeneau–DemjanovDiazo cationLoss of N₂Expansion to cycloheptane (B1346806) derivative
Wolff Rearrangementα-diazoketoneFormation of a ketene (B1206846)Contraction to cyclopentane derivative wikipedia.org

Mechanistic Elucidation of Key Transformations for Azaspiro[3.5]nonane Derivatives

The mechanisms of transformations involving azaspiro[3.5]nonane derivatives are generally consistent with fundamental principles of organic chemistry, often involving charged intermediates and concerted steps.

Nucleophilic Aromatic Substitution (for comparison): While not directly applicable to the saturated rings of the core structure, the principles of nucleophilic aromatic substitution (NAS) highlight the importance of electron-withdrawing groups in stabilizing negatively charged intermediates (Meisenheimer complexes). libretexts.org In a similar vein, the reactivity of the azaspiro[3.5]nonane system will be heavily influenced by the electronic nature of its substituents.

Cationic Rearrangements in Ring Contractions: The mechanism for a cationic ring contraction typically begins with the departure of a leaving group to form a carbocation. A subsequent 1,2-shift of an endocyclic bond to the carbocationic center results in the formation of a smaller, often more stable, ring system with the positive charge now exocyclic to the newly formed ring. wikipedia.org

Domino Reactions: In the synthesis of some azaspiro derivatives, domino or cascade reactions are employed. For instance, the reaction of isocyanides and acetylenic esters can generate a zwitterionic intermediate. This intermediate can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct the spirocyclic framework in a highly efficient manner. nih.gov Such a sequence often concludes with a tautomerization step to yield the final stable product. nih.gov

The study of these mechanisms is crucial for controlling the outcomes of reactions and for the rational design of synthetic pathways towards complex target molecules. google.com

Utility of 7 Benzyloxy 1 Azaspiro 3.5 Nonan 2 One As a Versatile Synthetic Building Block

Integration into Complex Heterocyclic Molecule Synthesis

The spirocyclic β-lactam core, as found in 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one, serves as a crucial starting point for the synthesis of intricate heterocyclic systems. core.ac.ukcsic.es The inherent strain and reactivity of the β-lactam ring, combined with the stereochemically defined spiro-center, allow for a range of chemical transformations leading to diverse and complex molecular architectures.

A significant application of 1-azaspiro[3.5]nonan-2-one derivatives is their role as key intermediates in the total synthesis of complex natural products. google.com For instance, derivatives of this spirocycle are pivotal in constructing the highly complex neurotoxin, Tetrodotoxin (B1210768) (TTX). google.com The synthesis utilizes the spiroaminal core as a template to build the intricate cage-like structure of TTX, demonstrating the power of this building block in navigating challenging synthetic pathways. google.com

The synthesis of these spiro-β-lactams often employs the Staudinger [2+2] ketene-imine cycloaddition, a powerful method for constructing the four-membered lactam ring. digitellinc.comutrgv.edu This reaction's reliability and stereochemical control make it a cornerstone for accessing these valuable synthetic intermediates. Beyond natural product synthesis, these spirocycles are also used as precursors for α- and β-amino acids, alkaloids, and other heterocyclic compounds of interest in medicinal and materials chemistry. core.ac.ukcsic.es

Table 1: Integration of Azaspiro[3.5]nonan-2-one Derivatives in Complex Synthesis This table showcases examples of how the azaspiro[3.5]nonan-2-one scaffold is used as a precursor to build more complex molecules.

Precursor ScaffoldKey TransformationResulting Complex Molecule/SystemReference
1-Azaspiro[3.5]nonan-2-one derivativeMulti-step elaboration of the spirocyclic coreTetrodotoxin (TTX) and its analogues google.com
Spirocyclic β-lactamRing-opening and functional group manipulationα- and β-Amino acids core.ac.ukcsic.es
Spirocyclic β-lactamRearrangement and annulation reactionsComplex alkaloids and other heterocycles core.ac.ukcsic.es

Application in Divergent Synthesis of Chemical Libraries and Analogues

The structural rigidity and functional group handles of this compound make it an ideal scaffold for the divergent synthesis of chemical libraries. Combinatorial chemistry, often paired with solid-phase organic synthesis (SPOS), has become a key technology for rapidly generating large numbers of compounds for screening and lead optimization. nih.gov The β-lactam core is an attractive target for these techniques. nih.gov

Starting from the core spirocyclic structure, a multitude of analogues can be generated by introducing diverse substituents. digitellinc.com Research has shown the successful synthesis of a series of diversely substituted spiro-β-lactams by varying functional groups from strongly electron-donating to strongly electron-withdrawing on the precursor molecules. digitellinc.com This approach allows for a systematic exploration of the chemical space around the spiro-β-lactam core.

One notable example is the synthesis of 68 new spirocyclopentene-β-lactams derived from a lead compound, BSS-730A. nih.gov This work demonstrates a rational drug design approach where structural modulation at different positions of the spirocyclic core led to a library of new compounds. nih.gov Such libraries are invaluable in the search for new materials and chemical probes. The ability to create structurally diverse compounds from a common spirocyclic precursor highlights the utility of scaffolds like this compound in generating chemical novelty. thieme-connect.comresearchgate.net

Table 2: Divergent Synthesis from a Spiro-β-Lactam Scaffold This table illustrates the strategy of modifying a core spirocyclic structure to generate a library of analogues.

Core ScaffoldPoint of DiversificationExample Substituents/ModificationsOutcomeReference
Spiro-β-lactamSubstituents on the ringsNitro groups, Methoxy groupsLibrary of functionally diverse spiro-β-lactams digitellinc.com
Spirocyclopentene-β-lactam (BSS-730A)Positions 1' and 2' of the cyclopentene (B43876) ringVarious alkyl and aryl groupsA family of 68 new chiral spiro-β-lactams nih.gov
β-LactamSolid-phase synthesis attachment pointsVarious building blocks via combinatorial chemistryLibraries of non-oligomeric small molecules nih.gov

Contribution to the Development of Novel Organic Reactions and Methodologies

The pursuit of efficient and stereoselective routes to spiro-β-lactams, including this compound, has spurred the development of novel organic reactions and synthetic methodologies. core.ac.ukcsic.es While the Staudinger cycloaddition is a classic approach, the unique challenges posed by spirocycle synthesis have driven innovation. digitellinc.com

Recent advances include the development of visible light-mediated energy transfer spirocyclization to produce β-lactams. researchgate.net This method proceeds through a high-energy zwitterionic intermediate, offering an alternative pathway to these valuable structures. researchgate.net Transition metal catalysis has also been a fertile ground for new methods. For example, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to provide straightforward access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. researchgate.net

Furthermore, novel strategies for functionalizing existing β-lactam systems have emerged. A Michael-type addition to the dihydrothiazine ring of cephalosporin (B10832234) derivatives has been reported as a new method for generating spiro-cephalosporins stereoselectively under mild conditions. nih.goved.ac.uk These methodological advancements, driven by the desire to synthesize complex molecules like spiro-β-lactams, expand the toolkit of synthetic organic chemists and enable the construction of previously inaccessible molecular architectures. thieme-connect.com

Table 3: Novel Methodologies in Spiro-β-Lactam Synthesis This table summarizes some of the innovative reactions developed for the synthesis of spirocyclic β-lactams.

MethodologyKey FeaturesType of Spirocycle SynthesizedReference
Visible Light-Mediated SpirocyclizationProceeds via a zwitterionic intermediate; thermal conrotatory cyclizationβ-Lactams researchgate.net
Copper(I)-Catalyzed Asymmetric CascadeKinugasa/aryl C-C coupling; high enantioselectivityChiral spiro[azetidine-3,3'-indoline]-2,2'-diones researchgate.net
Michael-Type AdditionMildly basic conditions; stereoselective formationSpiro-cephalosporins nih.goved.ac.uk
NBS-Mediated CyclizationDiastereoselective; provides access to α-bromo N-alkoxy β-lactamsMonocyclic, spirocyclic, and fused β-lactams researchgate.net

Precursor Role in Advanced Chemical Research (excluding biological efficacy and clinical studies)

Beyond its role in total synthesis, this compound and related structures serve as valuable precursors in various areas of advanced chemical research. Their utility as starting materials for non-natural amino acids, peptides, and complex heterocyclic systems provides a foundation for exploring new chemical space. core.ac.ukcsic.es

The most prominent example of its precursor role is in the synthesis of Tetrodotoxin (TTX) and its analogues. google.com TTX is an essential tool in pharmacological studies of sodium channel proteins due to its high binding affinity. google.com An efficient and scalable synthesis of TTX, facilitated by intermediates like 1-azaspiro[3.5]nonan-2-one derivatives, is a significant goal in chemical research, enabling further investigation into neurobiology and pharmacology. google.com

In another area of research, related azaspiro[3.5]nonane derivatives are utilized as rigid linkers in the development of PROTACs (Proteolysis-Targeting Chimeras). sigmaaldrich.com The spirocyclic structure imparts conformational rigidity to the linker, which can influence the three-dimensional orientation of the degrader molecule and the formation of the ternary complex required for targeted protein degradation. sigmaaldrich.com This application showcases the use of the spirocycle not as a pharmacophore itself, but as a structural tool to control the geometry and properties of a larger chemical entity.

Table 4: Precursor Applications of Azaspiro[3.5]nonane Derivatives in Research This table highlights the role of azaspiro[3.5]nonane derivatives as starting materials for advanced chemical targets and tools.

PrecursorArea of ResearchAdvanced Chemical Target/ToolSignificanceReference
1-Azaspiro[3.5]nonan-2-one derivativesNatural Product SynthesisTetrodotoxin (TTX) and analoguesEnabling the synthesis of a potent neurotoxin used as a pharmacological tool. google.com
Spirocyclic β-lactamsSynthetic Methodologyα- and β-Amino acids, alkaloids, taxoidsProviding access to building blocks for peptides and other complex molecules. core.ac.ukcsic.es
7-Azaspiro[3.5]nonane derivativeChemical Biology / Drug Discovery PlatformsRigid linkers for PROTACsControlling the 3D orientation of bifunctional molecules for targeted protein degradation. sigmaaldrich.com

Advanced Characterization Methodologies for Synthetic Verification of 7 Benzyloxy 1 Azaspiro 3.5 Nonan 2 One

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods form the cornerstone of molecular structure verification, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyloxy group, the spirocyclic core, and the β-lactam ring. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-OCH₂Ph) would likely present as a singlet or a pair of doublets around δ 5.0-5.2 ppm. The protons on the cyclohexane (B81311) and azetidinone rings would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the β-lactam at a significantly downfield chemical shift (around 170 ppm), the aromatic carbons of the benzyl group (δ 127-135 ppm), the benzylic methylene carbon (around δ 77-78 ppm), the spiro carbon, and the various aliphatic carbons of the cyclohexane and azetidinone rings.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic absorption band would be the strong carbonyl (C=O) stretch of the β-lactam ring, typically appearing at a high wavenumber (around 1730-1770 cm⁻¹) due to ring strain. Other significant absorptions would include C-H stretching vibrations for both aromatic and aliphatic protons, and C-O stretching from the benzyloxy group.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Under electron ionization (EI), the molecule would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation would likely involve the loss of the benzyl group or cleavage of the spirocyclic rings, providing diagnostic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Bands
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), δ 5.0-5.2 (s, 2H, -OCH₂Ph), δ 1.5-3.5 (m, aliphatic protons)
¹³C NMR δ ~170 (C=O, β-lactam), δ 127-135 (aromatic C), δ ~77 (-OCH₂), Spiro C, Aliphatic C
IR (cm⁻¹) ~1750 (C=O, β-lactam), ~3030 (Ar C-H), ~2930, 2860 (Aliphatic C-H), ~1100 (C-O)
MS (EI) [M]⁺, fragments corresponding to loss of benzyl group and ring cleavages.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of the synthesized compound and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from any unreacted starting materials, byproducts, or other impurities. For a compound like this compound, a reversed-phase HPLC method would be most common.

Method Parameters: A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an additive like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the benzyloxy chromophore absorbs strongly (around 254 nm).

Purity Assessment: The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring: Aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the HPLC to monitor the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable.

Method Parameters: A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The oven temperature would be programmed to ramp up to ensure efficient separation. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chiral GC: For chiral compounds, specialized chiral stationary phases can be used in GC to separate enantiomers, which is crucial for asymmetric synthesis. researchgate.netresearchgate.netuni-muenchen.denih.gov

Table 2: General Chromatographic Conditions for Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasDetector
HPLC C18Acetonitrile/Water or Methanol/Water (gradient)UV (e.g., 254 nm)
GC Non-polar/Medium-polarity capillaryHelium or HydrogenFID or MS

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Elucidation

While spectroscopic and chromatographic methods provide strong evidence for the structure and purity of a compound, X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure in the solid state. warwick.ac.ukresearchgate.netrigaku.com

Single-Crystal X-ray Diffraction: This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. This provides accurate bond lengths, bond angles, and torsional angles.

Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking, which can influence the compound's physical properties.

The successful acquisition and analysis of a single-crystal X-ray structure for this compound would provide the ultimate verification of its synthesis, confirming the connectivity, stereochemistry, and solid-state conformation with unparalleled precision.

Theoretical and Computational Investigations of Azaspiro 3.5 Nonan 2 One Systems

Conformational Analysis and Molecular Dynamics Studies

The conformational landscape of spirocyclic systems is intricate due to the rigid nature of the spiro-junction. In the case of the 1-azaspiro[3.5]nonan-2-one core, the cyclohexane (B81311) ring typically adopts a chair conformation, which is energetically favored. The four-membered β-lactam ring is nearly planar due to ring strain. The fusion of these two rings introduces distinct conformational possibilities.

Computational studies on similar spirocyclic lactams have demonstrated that the substituents on the spirocyclic core can influence the conformational equilibrium. researchgate.net For instance, bulky substituents can favor specific chair conformations or even lead to twisted-boat conformations to alleviate steric strain. In the case of 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one, the benzyloxy group is expected to have a preference for the equatorial position to minimize 1,3-diaxial interactions.

Table 1: Predicted Conformational Preferences of this compound

ConformerCyclohexane Ring ConformationBenzyloxy Group OrientationRelative Energy (Predicted)
1ChairEquatorialLowest
2ChairAxialHigher
3Twist-Boat-Highest

Electronic Structure and Reactivity Predictions of the Spirocyclic Lactam

The electronic structure of the 1-azaspiro[3.5]nonan-2-one system is dominated by the properties of the β-lactam ring. The amide bond within the lactam is characterized by delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization is a key feature of amides. However, in a four-membered ring, the geometric constraints can affect the planarity of the amide bond and thus the degree of resonance.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the molecular orbitals and predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a typical β-lactam, the HOMO is often localized on the nitrogen atom and the adjacent carbons, while the LUMO is centered on the carbonyl carbon.

The reactivity of the spirocyclic lactam is predicted to be centered around the β-lactam ring. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening of the strained four-membered ring. The nitrogen atom, while part of an amide, can still exhibit some nucleophilicity. The benzyloxy group in this compound is an electron-withdrawing group, which can influence the reactivity of the cyclohexane ring, though its effect on the distant β-lactam ring is likely to be modest.

Table 2: Predicted Electronic Properties of the 1-Azaspiro[3.5]nonan-2-one Core

PropertyPredicted Value/Description
HOMO EnergyRelatively high, localized on the β-lactam nitrogen and adjacent carbons
LUMO EnergyRelatively low, localized on the β-lactam carbonyl carbon
Dipole MomentSignificant, pointing towards the carbonyl oxygen
Predicted Reactive SitesCarbonyl carbon (electrophilic), Nitrogen atom (nucleophilic)

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving spirocyclic lactams. For example, the synthesis of the 1-azaspiro[3.5]nonan-2-one core can be modeled to understand the stereochemical outcomes and the energies of transition states. researchgate.net

One common method for synthesizing β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. Computational studies of this reaction can map out the potential energy surface, identifying the transition states for the formation of the cis and trans isomers of the β-lactam ring. researchgate.net These calculations can help in designing synthetic routes that favor the desired stereoisomer.

For reactions involving the opening of the β-lactam ring, computational modeling can predict the activation energies for different nucleophiles and catalysts. researchgate.net Transition state theory, combined with computational chemistry, allows for the design of inhibitors for enzymes that process β-lactam-containing molecules. nih.gov By calculating the structure of the transition state, it is possible to design stable molecules that mimic this high-energy state and bind tightly to the enzyme.

The presence of the benzyloxy substituent in this compound could sterically hinder the approach of reactants to the cyclohexane part of the molecule and electronically influence reaction pathways involving this ring.

Table 3: Key Computational Parameters in Reaction Modeling

ParameterDescriptionRelevance to Spirocyclic Lactams
Activation Energy (Ea)The minimum energy required for a reaction to occur.Predicts the feasibility and rate of lactam formation or ring-opening.
Transition State GeometryThe arrangement of atoms at the highest point on the reaction pathway.Determines the stereochemical outcome of reactions like cycloadditions.
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Indicates whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG)The overall energy change of a reaction, including entropy.Determines the spontaneity of a reaction.

Future Directions and Emerging Research Opportunities for 7 Benzyloxy 1 Azaspiro 3.5 Nonan 2 One Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign processes. For a molecule like 7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one, future research will likely focus on developing greener synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem processes that build the spirocyclic framework in a single, efficient step.

Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the azaspiro[3.5]nonane core.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Emphasizing the use of catalytic over stoichiometric reagents to reduce waste. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions.

A comparative table of potential green synthesis strategies is presented below:

StrategyTraditional ApproachGreen AlternativePotential Advantages
Solvent Dichloromethane, Toluene (B28343)Water, Ethanol (B145695), Supercritical CO2Reduced toxicity and environmental impact
Reagents Stoichiometric strong bases or acidsCatalytic amounts of milder reagentsLower waste generation, improved safety
Energy High-temperature refluxMicrowave-assisted synthesis, sonicationFaster reaction times, reduced energy use

Exploration of Catalyst-Controlled and Photoredox-Mediated Transformations

Modern synthetic chemistry is heavily reliant on catalysis to achieve high levels of selectivity and efficiency. For this compound, catalyst-controlled and photoredox-mediated transformations represent a significant frontier for research.

Enantioselective Catalysis: The spiro carbon in the 1-azaspiro[3.5]nonan-2-one scaffold is a stereocenter. The development of chiral catalysts (organocatalysts or transition-metal complexes) will be crucial for the asymmetric synthesis of specific enantiomers, which is often critical for biological activity. rsc.orgresearchgate.net

Photoredox Catalysis: This rapidly emerging field uses visible light to initiate chemical reactions via single-electron transfer pathways. For the target compound, photoredox catalysis could enable novel C-H functionalization reactions on the cyclohexane (B81311) ring or the activation of the lactam for unique transformations that are not accessible through traditional thermal methods.

Expanding the Scope of its Application in Cascade and Multicomponent Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in one step, offer significant advantages in terms of efficiency and sustainability.

Future research in this area for this compound could involve:

Designing Novel Cascade Sequences: Developing new reaction sequences that rapidly construct the 1-azaspiro[3.5]nonan-2-one core from simple, readily available starting materials.

Utilizing the Lactam in MCRs: Employing the lactam functionality of this compound as a component in well-established or novel MCRs to generate a diverse library of complex, spirocyclic molecules for biological screening.

Integration into Automated Synthesis Platforms and Flow Chemistry

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling the rapid and reproducible production of molecules.

Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters (temperature, pressure, and reaction time), and easier scalability.

Automated Synthesis Platforms: Integrating the synthesis of this spirocycle into automated platforms would allow for the high-throughput generation of analogues for structure-activity relationship (SAR) studies. These platforms can automatically perform reactions, purifications, and analyses, significantly accelerating the discovery of new drug candidates.

The table below summarizes the potential benefits of these modern synthetic technologies:

TechnologyKey FeaturesAdvantages for this compound Synthesis
Flow Chemistry Continuous processing in microreactorsEnhanced safety, precise control, easy scalability, potential for in-line purification
Automated Synthesis Robotic handling of reagents and reactionsHigh-throughput screening of reaction conditions, rapid library generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.